N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that features a pyrazole and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole and indole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and indole derivatives, such as:
Uniqueness
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C23H24N4O2/c1-15-11-16(2)27(25-15)21-10-9-18(13-22(21)29-4)24-23(28)12-17-14-26(3)20-8-6-5-7-19(17)20/h5-11,13-14H,12H2,1-4H3,(H,24,28) |
InChI Key |
CDVUMGWNKYRZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)CC3=CN(C4=CC=CC=C43)C)OC)C |
Origin of Product |
United States |
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